molecular formula C22H15ClN2O2S B4945320 N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide

N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B4945320
M. Wt: 406.9 g/mol
InChI Key: WOLVSGHYOZEMDB-UHFFFAOYSA-N
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Description

N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzothiophene derivative with 3-benzamidophenylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in biological studies due to its potential as an inhibitor of specific enzymes or receptors. It may be investigated for its anticancer, anti-inflammatory, or antimicrobial properties. Researchers are particularly interested in its ability to interact with biological targets and modulate their activity.

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the production of various high-value products.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
  • N-(3-benzamidophenyl)-5-bromofuran-2-carboxamide

Comparison: Compared to similar compounds, N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the chloro group and the benzothiophene core. These structural features contribute to its distinct chemical reactivity and biological activity. For example, the chloro group can participate in nucleophilic substitution reactions, while the benzothiophene core provides a rigid and planar structure that can interact with biological targets in a specific manner.

Properties

IUPAC Name

N-(3-benzamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-19-17-11-4-5-12-18(17)28-20(19)22(27)25-16-10-6-9-15(13-16)24-21(26)14-7-2-1-3-8-14/h1-13H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVSGHYOZEMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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